Pyrazole N-Demethyl Sildenafil
Overview
Description
Synthesis Analysis
The synthesis of Pyrazole N-Demethyl Sildenafil involves complex chemical processes. Studies indicate that molecular iodine can catalyze the oxidative coupling of certain compounds to produce pyrazolo[4,3-d]pyrimidin-7(6H)-ones, a key intermediate in sildenafil synthesis, demonstrating the utility of this protocol for synthesizing related compounds (Mohammed, Vishwakarma, & Bharate, 2015). Another approach involves the use of arylacetic acid as an acyl source in water for the pyrazolo[4,3-d]pyrimidin-7-one ring formation, showcasing a green and cost-effective method for synthesizing sildenafil and its derivatives (Laha et al., 2020).
Molecular Structure Analysis
The molecular structure of Pyrazole N-Demethyl Sildenafil is characterized by the presence of the pyrazole ring, which is a common feature in many pharmacologically active compounds. The structural analysis and understanding of tautomers are crucial for comprehending the chemical behavior and reactivity of such compounds. A theoretical study on sildenafil tautomers has provided insights into their relative stability, which is fundamental for understanding the molecular structure of Pyrazole N-Demethyl Sildenafil (Pajka, Lelek-Borkowska, & Zborowski, 2022).
Scientific Research Applications
Enzyme Inhibitory and Cytotoxic Activities : Pyrazole N-Demethyl Sildenafil exhibits enzyme inhibitory activity and cytotoxic activity against MCF-7 and K562 cell lines, highlighting its potential in cancer research and enzyme-related studies (Mojzych et al., 2015).
Biological Activities : Pyrazoles, in general, show a range of biological activities, including anti-inflammatory, insecticidal, analgesic, and sedative-hypnotic effects. This broad spectrum of activities indicates their potential in various therapeutic areas (Jacob et al., 2019).
Drug Design and Pharmacology : Pyrazole N-Demethyl Sildenafil has been studied for its potential as a phosphodiesterase 5 (PDE5) inhibitor, showing high oral bioavailability and potency. This suggests its utility in treating erectile dysfunction and other related conditions (Allerton et al., 2006).
In Silico Drug Design : The pharmacological potential of the pyrazole moiety, including Pyrazole N-Demethyl Sildenafil, can be explored using in silico methods, integrating experimental and computational approaches for drug design (Sharma & Bhatia, 2020).
Diverse Pharmacological Properties : Pyrazole derivatives exhibit a variety of pharmacological activities, such as anti-inflammatory, antipsychotic, anti-obesity, analgesic, and antidepressant properties. This underscores their versatility in drug development (Karrouchi et al., 2018).
Metabolic Studies : Research has been conducted on the metabolic pathways of sildenafil, including its N-demethylation, which is crucial for understanding its pharmacokinetics and metabolism (Hyland et al., 2001).
Cardiovascular Effects : Studies on sildenafil citrate, closely related to Pyrazole N-Demethyl Sildenafil, show minimal cardiovascular risks in healthy individuals, although caution is advised for patients with cardiovascular diseases (Shinlapawittayatorn et al., 2005).
Safety And Hazards
Future Directions
Pyrazole derivatives, including Pyrazole N-Demethyl Sildenafil, have been the focus of various researchers due to their wide range of biological activities and potential applications in different fields . Future research directions include the development of novel preclinical and clinical pyrazole-based drugs .
properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13H,4-6,9-12H2,1-3H3,(H,24,25)(H,22,23,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJVUHMTFSCAGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435176 | |
Record name | Pyrazole N-Demethyl Sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazole N-Demethyl Sildenafil | |
CAS RN |
139755-95-6 | |
Record name | Pyrazole N-demethyl sildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole N-Demethyl Sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRAZOLE N-DEMETHYL SILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1243M9SVH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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